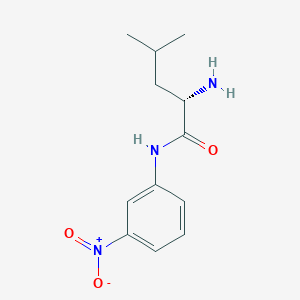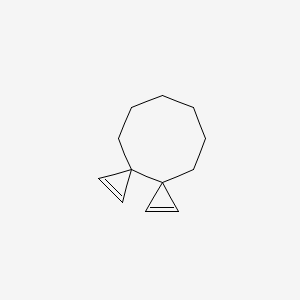
Dispiro(2.0.2.6)dodeca-1,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dispiro(2.0.2.6)dodeca-1,5-diene is an organic compound with the molecular formula C12H16. It is characterized by its unique structure, which includes two spiro-connected cyclohexane rings and a diene system. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.6)dodeca-1,5-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a cyclohexane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Dispiro(2.0.2.6)dodeca-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the diene can lead to the formation of saturated spiro compounds.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the diene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated spiro compounds.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Dispiro(2.0.2.6)dodeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Research into its potential as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of Dispiro(2.0.2.6)dodeca-1,5-diene in chemical reactions involves the interaction of its diene system with various reagents. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
相似化合物的比较
Similar Compounds
- Dispiro(2.0.2.5)dodeca-1,5-diene
- Dispiro(2.0.2.7)dodeca-1,5-diene
Comparison
Dispiro(2.0.2.6)dodeca-1,5-diene is unique due to its specific spirocyclic structure and the positioning of the diene system. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for studying spirocyclic chemistry.
属性
CAS 编号 |
64371-17-1 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
dispiro[2.0.24.63]dodeca-1,5-diene |
InChI |
InChI=1S/C12H16/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h7-10H,1-6H2 |
InChI 键 |
WNUNWMHZBCIDFD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC2(C=C2)C3(CC1)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
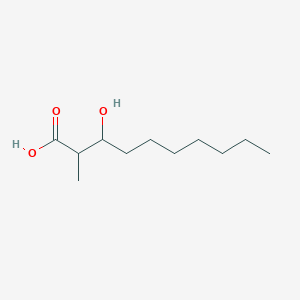
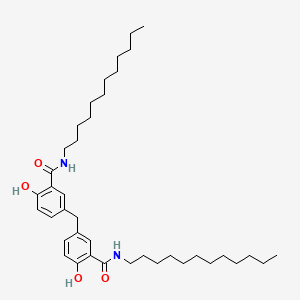
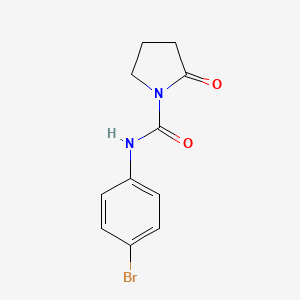
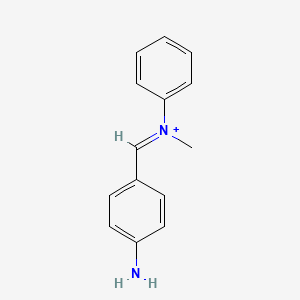
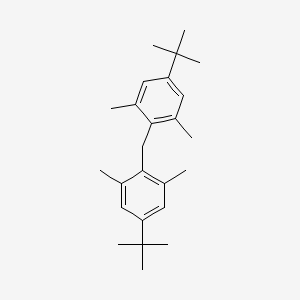
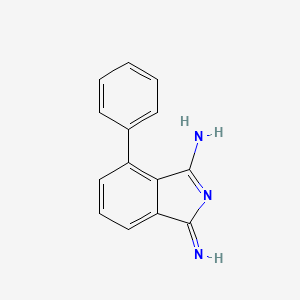

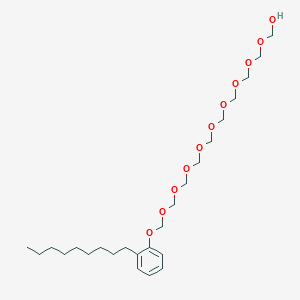
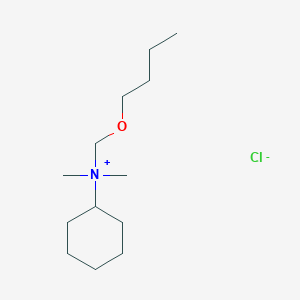
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)

